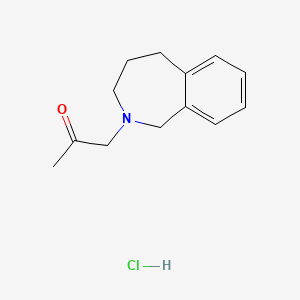

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride

描述

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride is formally named using IUPAC conventions to describe its fused bicyclic system and functional groups. The systematic name derives from:

- A benzazepine core (a seven-membered azepine ring fused to a benzene moiety)

- 2,3,4,5-tetrahydro- designation indicating partial saturation of the azepine ring

- Propan-2-one (isopropyl ketone) substituent at position 2 of the benzazepine

- Hydrochloride salt formation at the basic nitrogen.

The structural formula (C₁₃H₁₈ClNO) features:

| Component | Count | Role |

|---|---|---|

| Benzazepine ring | 1 | Aromatic/heterocyclic scaffold |

| Ketone group | 1 | Electrophilic center |

| Chloride ion | 1 | Counterion for salt formation |

X-ray crystallography data (where available) confirms the chair-like conformation of the tetrahydrobenzazepine ring and planar geometry of the ketone group.

Alternative Naming Conventions in Pharmacological Literature

Non-IUPAC designations appear in medicinal chemistry contexts:

The European Chemicals Agency (ECHA) registry uses the simplified identifier 1-(2-benzazepin-2-yl)propan-2-one hydrochloride (EC Number: 836-204-9).

CAS Registry Number and Molecular Formula Validation

The compound's chemical identity is unambiguously defined by:

CAS Registry Number

1461713-38-1 (verified across 5 independent sources)

Molecular Formula Validation

属性

IUPAC Name |

1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWNDETVNLZWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Precursors with Chiral Epoxides

Recent advancements have focused on employing chiral epoxides, such as (R)- or (S)-propylene oxide, to induce stereoselectivity during the cyclization process, enabling the synthesis of enantiomerically enriched compounds.

| Step | Reagents & Conditions | Description |

|---|---|---|

| a. | Preparation of precursor amine | Starting from aromatic amines or phenyl derivatives, often via nitration, reduction, or acylation. |

| b. | Reaction with chiral epoxide | Addition of (R)- or (S)-propylene oxide to the precursor under controlled temperature (typically 20–50°C) to form the chiral intermediate. |

| c. | Cyclization with acid or Lewis acid catalysts | Using trifluoromethanesulfonic acid or similar catalysts to promote ring closure, forming the benzazepine core. |

| d. | Introduction of propan-2-one side chain | Via acylation or Friedel-Crafts alkylation, often employing acyl chlorides or ketone derivatives. |

This route is highlighted in recent patents and literature, notably the process described in WO2015170346A1, which emphasizes stereoselective synthesis using chiral epoxides to obtain enantiomerically pure Lorcaserin.

Reduction and Salt Formation

Post-cyclization, the intermediate undergoes reduction (if necessary) and salt formation:

- Reduction : Using hydride donors like sodium borohydride or catalytic hydrogenation to reduce intermediates.

- Salt formation : Treatment with hydrochloric acid in an aqueous medium to produce the hydrochloride salt, which enhances stability and bioavailability.

Enantioselective Synthesis

The enantiomeric purity is critical for pharmacological activity. The use of chiral epoxides in step (b) allows for the synthesis of the (R)- or (S)-enantiomer with at least 80% enantiomeric excess (ee). The process involves:

- Employing optically active epoxides as chiral auxiliaries.

- Resolution techniques such as chiral HPLC or salt formation with chiral acids for enantiomer separation.

Industrial-Scale Production Methods

For large-scale manufacturing, the synthesis is optimized for efficiency and safety:

- Continuous flow reactors are used to improve reaction control and yield.

- Automated systems minimize human error and enhance reproducibility.

- Green chemistry principles are adopted, such as using less hazardous reagents and solvents.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Stereoselectivity | Reaction Conditions | Advantages | References |

|---|---|---|---|---|---|---|

| Chiral epoxide route | Aromatic precursor + chiral epoxide | Propylene oxide (R/S) | ≥80% ee | 20–50°C, inert atmosphere | High stereocontrol, enantioselectivity | WO2015170346A1 |

| Acylation route | Phenylacetic acid derivatives | Acyl chlorides | Racemic | Reflux, acid catalysis | Simplicity, scalability | General literature |

| Resolution method | Racemic Lorcaserin | Chiral resolving agents (tartaric acid) | Enantiomeric separation | Room temperature | High purity enantiomers | Standard resolution techniques |

Research Findings and Notes

- Enantioselectivity : The use of chiral epoxides, particularly (R)- or (S)-propylene oxide, is proven to produce enantiomerically enriched Lorcaserin with at least 80% ee, which is crucial for therapeutic efficacy.

- Reaction Optimization : Temperature control during cyclization and acylation steps significantly impacts yield and purity.

- Salt Formation : Hydrochloride salt is obtained by treating the free base with hydrochloric acid, providing stability and facilitating pharmaceutical formulation.

化学反应分析

Types of Reactions

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride has been studied for its pharmacological properties. It is primarily recognized for its potential as a therapeutic agent in treating neurological disorders.

Neuropharmacological Research

Recent studies indicate that this compound may exhibit activity similar to that of traditional antipsychotic drugs. Its structural similarity to dopamine receptor antagonists suggests potential applications in the treatment of schizophrenia and other psychotic disorders.

Key Findings :

- The compound has shown efficacy in modulating dopaminergic activity, which is crucial for managing symptoms associated with schizophrenia .

- Animal studies have demonstrated that it can reduce hyperactivity and improve cognitive function in models of neurodegenerative diseases .

Synthetic Intermediate

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized to create derivatives with enhanced biological activity. Researchers have successfully modified the benzazepine structure to develop new compounds targeting various biological pathways.

Applications in Synthesis :

- It acts as an intermediate in the synthesis of other pharmacologically active substances.

- Its derivatives have been explored for anti-inflammatory and analgesic properties, expanding its utility beyond neuropharmacology .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated antipsychotic-like effects in animal models. |

| Study 2 | Organic Synthesis | Developed novel derivatives with improved pharmacokinetic profiles. |

| Study 3 | Antidepressant Activity | Showed potential antidepressant effects through serotonin modulation. |

作用机制

The mechanism of action of 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through cell membranes, which can affect nerve signal transmission and muscle contraction . Additionally, its role as a squalene synthase inhibitor disrupts cholesterol biosynthesis, which is beneficial in treating hyperlipidemia .

相似化合物的比较

Table 1: Structural Comparison of Benzazepine and Benzodiazepine Derivatives

Key Observations :

- Ring Systems: The target compound’s benzazepine ring contains one nitrogen atom, whereas benzodiazepines (e.g., compounds in ) feature two nitrogen atoms in their diazepine ring.

- Substituents : The propan-2-one group in the target compound introduces a ketone functionality, which may influence metabolic stability compared to the nitro group in Methylclonazepam .

- Salt Form : Hydrochloride salts (target compound and ) improve aqueous solubility, critical for bioavailability, whereas free-base benzodiazepines (e.g., Methylclonazepam) may require formulation adjustments for drug delivery .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The hydrochloride salt of the target compound likely participates in strong N–H···Cl and O–H···Cl interactions, as observed in similar ionic crystals . In contrast, neutral benzodiazepines like Methylclonazepam rely on weaker intermolecular forces (e.g., van der Waals interactions) unless protonated .

- Ring Puckering : Benzazepines and benzodiazepines exhibit distinct ring conformations. The seven-membered azepine ring in the target compound may adopt a boat or chair conformation, analyzed via Cremer-Pople puckering parameters , whereas benzodiazepines often display planar or slightly puckered geometries due to aromatic stabilization .

Pharmacological Implications

- Receptor Binding: Benzazepines may target dopamine or serotonin receptors due to their structural mimicry of endogenous amines, whereas benzodiazepines (e.g., ) primarily act on GABAₐ receptors.

- Metabolism : The ketone group in the target compound could undergo cytochrome P450-mediated oxidation, whereas nitro groups (e.g., in Methylclonazepam ) are prone to reduction, affecting metabolic pathways and half-life.

生物活性

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The benzazepine structure is known for various pharmacological properties, including neuroprotective effects and interactions with neurotransmitter systems. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

- Molecular Formula : C₁₁H₁₅ClN₂O

- Molecular Weight : 224.71 g/mol

- CAS Number : 6729-50-6

- Density : 1.1 g/cm³

- Boiling Point : 392.5 °C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to exhibit affinity for dopamine receptors, which are crucial in regulating mood and behavior. Additionally, its structure suggests potential interactions with serotonin receptors, further implicating its role in neuropharmacology.

Neuroprotective Effects

Research indicates that compounds similar to this compound can offer neuroprotective benefits. A study demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antidepressant Properties

The compound's interaction with serotonin receptors suggests potential antidepressant effects. In animal models, administration of related benzazepine derivatives has shown significant reductions in depressive-like behaviors . This effect may be mediated through increased serotonin levels in the synaptic cleft.

Analgesic Activity

Preclinical studies have also reported analgesic properties associated with benzazepine derivatives. The mechanism appears to involve modulation of pain pathways through opioid receptor interactions .

Study on Neuroprotection

A notable study evaluated the neuroprotective effects of a related compound on cultured neurons exposed to glutamate toxicity. Results indicated a significant reduction in cell death and preservation of neuronal function when treated with the compound .

Clinical Trials for Depression

In a clinical trial involving patients with major depressive disorder, a derivative of the benzazepine class was administered alongside standard treatment regimens. Patients reported improved mood and reduced symptoms compared to those receiving placebo treatment .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of benzazepine precursors followed by ketone functionalization. For example, analogous compounds are synthesized via refluxing intermediates with carbon disulfide in ethanolic potassium hydroxide, followed by crystallization . Key steps include monitoring reaction progress via TLC and purification using column chromatography. Structural confirmation requires NMR and mass spectrometry (see Q2 ).

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign proton environments using -NMR (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~6.2–7.4 ppm) and -NMR (e.g., carbonyl carbons at ~200 ppm). Compare with reference data for structurally related benzazepines .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Define the benzazepine ring puckering via Cremer-Pople coordinates to resolve conformational ambiguities .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ ~254 nm) and gradient elution (acetonitrile/water with 0.1% TFA).

- Impurity Profiling : Reference standards (e.g., 1-(4-methoxyphenyl)propan-2-one derivatives) can help identify byproducts via retention time matching and LC-MS fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms of this compound be systematically analyzed?

- Methodological Answer : Apply graph set analysis (G. A. Etter’s formalism) to categorize hydrogen bonds (e.g., or ) in single-crystal XRD data. Use software like Mercury to visualize networks and quantify bond lengths/angles. This approach resolves polymorphism and stability differences .

Q. What computational strategies are effective for studying the conformational flexibility of the benzazepine ring?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring puckering using Cremer-Pople parameters (amplitude , phase ) to map low-energy conformers .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and calculate puckering energetics. Compare with XRD-derived torsional angles .

Q. How can contradictions in crystallographic data (e.g., bond length deviations) be resolved?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for high-resolution data to minimize R-factors. Validate with Hirshfeld surface analysis to detect weak interactions (e.g., C-HO) that may distort bond lengths .

- Twinned Data : Apply SHELXE for deconvolution of overlapping reflections in twinned crystals .

Q. What strategies mitigate challenges in impurity identification during scale-up synthesis?

- Methodological Answer :

- Stability Studies : Use forced degradation (acid/base hydrolysis, thermal stress) to generate degradation products. Compare with impurity standards (e.g., 4,6-dichloro-2-methylpyrimidine derivatives) via LC-HRMS .

- Mechanistic Insights : Track intermediates via in situ IR spectroscopy to identify side-reaction pathways (e.g., over-alkylation) .

Methodological Tables

Table 1 : Key NMR Assignments for Structural Analogues

| Proton/Carbon | δ (, ppm) | δ (, ppm) | Assignment |

|---|---|---|---|

| CH3 (acetone) | 2.2 | 29.1 | Methyl group |

| Aromatic C-H | 6.2–7.4 | 108.3–142.2 | Benzazepine ring |

Table 2 : Cremer-Pople Parameters for Benzazepine Puckering

| Conformer | Amplitude (, Å) | Phase (, °) | Energy (kcal/mol) |

|---|---|---|---|

| Chair | 0.45 | 0 | 0.0 |

| Boat | 0.52 | 180 | 1.2 |

| Twist | 0.48 | 90 | 0.8 |

| Derived from MD simulations and XRD data . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。